molecular formula C9H13N3O B13070082 2-Amino-3-(2-methylpyridin-3-yl)propanamide

2-Amino-3-(2-methylpyridin-3-yl)propanamide

Cat. No.: B13070082
M. Wt: 179.22 g/mol
InChI Key: QDXHUZCQEOHAMV-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methylpyridin-3-yl)propanamide is an organic compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol This compound is characterized by the presence of an amino group, a pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylpyridin-3-yl)propanamide typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with ammonia and a reducing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents include ethanol or methanol

    Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-Amino-3-(2-methylpyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methylpyridin-3-yl)propanamide is unique due to the presence of the 2-methylpyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific research applications where the pyridine ring’s characteristics are essential.

Biological Activity

2-Amino-3-(2-methylpyridin-3-yl)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of pain relief and anti-inflammatory effects. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, efficacy in various models, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}

his compound features an amide functional group and a pyridine ring, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : The compound has been shown to inhibit FAAH, an enzyme responsible for the degradation of endocannabinoids such as anandamide. This inhibition leads to increased levels of these endocannabinoids, which can enhance analgesic effects and reduce inflammation .
  • Selective Inhibition of Cyclooxygenase (COX) : Studies suggest that this compound may selectively inhibit COX-2, an enzyme involved in the inflammatory response, without significantly affecting COX-1. This selectivity is beneficial as it may reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various preclinical studies:

Pain Relief and Anti-inflammatory Effects

  • Animal Models : In models of visceral pain, the compound demonstrated superior efficacy compared to traditional NSAIDs like ibuprofen. It was noted to have a lower ulcerogenic potential, making it a promising candidate for pain management with fewer side effects .
  • Cell Culture Studies : In vitro studies have shown that 2-Amino-3-(2-methylpyridin-3-yl)propanamide effectively increases levels of endocannabinoids in macrophages under inflammatory conditions, suggesting a dual-action mechanism that could be beneficial in treating chronic pain and inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyModelFindings
Naidu et al. (2003)Visceral pain modelDemonstrated lower ulcerogenic potential compared to ibuprofen while maintaining analgesic efficacy
Sasso et al. (2021)In vitro macrophage cultureShowed significant increase in endocannabinoid levels upon treatment with this compound
Bouabdallah et al. (2022)Cancer cell linesInvestigated anticancer properties; results indicated potential cytotoxicity against various cancer cell lines

Potential Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Pain Management : Due to its dual action on FAAH and COX enzymes, it is a candidate for developing new analgesics with reduced side effects.
  • Anti-inflammatory Treatments : Its selective inhibition of COX-2 suggests potential use in treating inflammatory diseases without the gastrointestinal risks associated with traditional NSAIDs.
  • Cancer Therapeutics : Preliminary studies indicate cytotoxic effects against cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-3-(2-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-7(3-2-4-12-6)5-8(10)9(11)13/h2-4,8H,5,10H2,1H3,(H2,11,13)

InChI Key

QDXHUZCQEOHAMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CC(C(=O)N)N

Origin of Product

United States

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